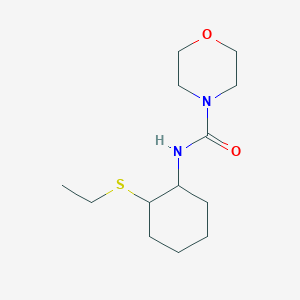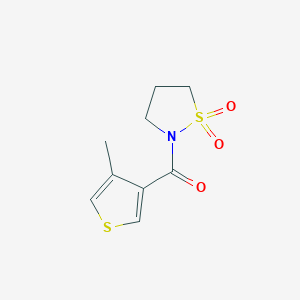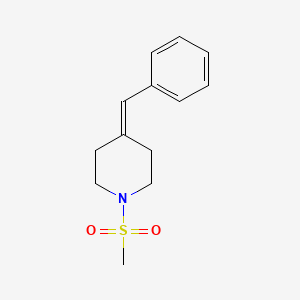
N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide, also known as SMCC, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. SMCC is a member of the morpholine family of compounds, which are known for their diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide is not fully understood, but it is believed to involve the covalent modification of target proteins. This compound contains a reactive thiol group that can react with cysteine residues on target proteins, leading to the formation of a covalent bond. This covalent modification can alter the function of the target protein, leading to the observed biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in cancer progression and inflammation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. In addition, this compound has been shown to inhibit the replication of certain viruses, such as HIV-1, making it a potential anti-viral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide is its versatility. It can be used as a tool in chemical biology to study protein-protein interactions, as well as a potential therapeutic agent in the treatment of cancer and viral infections. However, this compound also has some limitations. Its covalent modification of target proteins can lead to off-target effects, which can complicate the interpretation of experimental results. In addition, the reactive thiol group of this compound can also react with other thiols in the experimental system, leading to non-specific effects.
Direcciones Futuras
There are several potential future directions for the study of N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide. One area of interest is the development of more selective this compound derivatives that can target specific proteins or protein complexes. Another area of interest is the development of this compound-based therapeutics for the treatment of cancer and viral infections. Finally, the use of this compound as a tool in chemical biology to study protein-protein interactions and other biological processes is an area of ongoing research.
Conclusion:
In conclusion, this compound is a versatile compound that has been extensively studied for its potential applications in the field of scientific research. Its covalent modification of target proteins has led to a wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. While this compound has some limitations, its versatility and potential as a therapeutic agent make it an area of ongoing research.
Métodos De Síntesis
The synthesis of N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide involves the reaction of N-(2-ethylsulfanyl)cyclohexylamine with morpholine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions and yields this compound as a white crystalline solid in good yield.
Aplicaciones Científicas De Investigación
N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide has been extensively studied for its potential applications in the field of scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound has also been used as a tool in chemical biology to study protein-protein interactions and to develop novel therapeutics.
Propiedades
IUPAC Name |
N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c1-2-18-12-6-4-3-5-11(12)14-13(16)15-7-9-17-10-8-15/h11-12H,2-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHCUSIYGZTSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCC1NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)





![1-[2-(1,2,4-Triazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzazepine](/img/structure/B7584205.png)



![13-(Cyclopropylmethyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7584217.png)
![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)
![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)

